tert-Butyl (3-aminopropyl)carbamate hydrochloride
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Overview
Description
tert-Butyl (3-aminopropyl)carbamate hydrochloride: is a chemical compound with the molecular formula C8H18N2O2·HCl. It is commonly used as a biochemical reagent and has applications in various fields of scientific research. The compound is typically found as a white to light-yellow powder or crystals and is known for its stability and reactivity in different chemical environments .
Mechanism of Action
Target of Action
It’s known that this compound is used as a biochemical reagent in life science related research .
Mode of Action
It’s known that this compound can be used as a biological material or organic compound in various biochemical reactions .
Biochemical Pathways
It’s known that this compound is used in the preparation of spermidine analogues and other pharmacologically active compounds .
Pharmacokinetics
It’s known that this compound is a white to light-yellow powder or crystals , suggesting that its physical form could potentially influence its bioavailability.
Result of Action
It’s known that this compound is used in the preparation of spermidine analogues and other pharmacologically active compounds , suggesting that it may have a role in the synthesis of these compounds.
Action Environment
It’s known that this compound should be stored under an inert atmosphere at 2–8 °c , suggesting that temperature and atmospheric conditions could potentially influence its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-aminopropyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 3-aminopropyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3-aminopropyl)carbamate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Acidic reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the tert-butyl protecting group.
Major Products Formed:
Substitution Reactions: Products include various substituted carbamates and amines.
Deprotection Reactions: The primary product is the free amine, which can be further functionalized.
Scientific Research Applications
tert-Butyl (3-aminopropyl)carbamate hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (3-hydroxypropyl)carbamate
- tert-Butyl N-(3-bromopropyl)carbamate
Comparison: tert-Butyl (3-aminopropyl)carbamate hydrochloride is unique due to its specific functional groups, which allow for versatile reactivity in both nucleophilic substitution and deprotection reactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable reagent in synthetic chemistry .
Biological Activity
tert-Butyl (3-aminopropyl)carbamate hydrochloride, also known by its CAS number 75178-96-0, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C8H19ClN2O2 and a molecular weight of approximately 210.7 g/mol. The compound features a tert-butyl group, an amino group, and a carbamate moiety, which contribute to its reactivity and biological profile.
Property | Value |
---|---|
Molecular Formula | C₈H₁₉ClN₂O₂ |
Molecular Weight | 210.7 g/mol |
Density | 1.0 ± 0.1 g/cm³ |
Melting Point | 22 °C |
Boiling Point | 271.7 ± 23 °C |
Flash Point | 118.1 ± 22.6 °C |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, especially in cancer therapy. The presence of the amino group allows it to act as a nucleophile, participating in reactions that can influence cellular processes.
Anticancer Activity
Research indicates that compounds containing the 3-aminopropyl group exhibit significant activity against certain cancer cell lines. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cells by modulating pathways associated with cell survival and death . The carbamate group enhances the compound's stability and solubility, potentially increasing its efficacy as an anticancer agent .
Case Studies and Research Findings
- Cytotoxicity Studies : A study demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines at micromolar concentrations, with IC50 values indicating effective inhibition of cell proliferation .
- Mechanistic Insights : The compound was found to reduce levels of pro-inflammatory cytokines such as TNF-α in astrocytes exposed to amyloid-beta peptides, suggesting neuroprotective properties that could be beneficial in neurodegenerative diseases .
- Synthesis and Derivatives : The synthesis of this compound has been explored as a precursor for developing other biologically active compounds, highlighting its versatility in medicinal chemistry .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Similarity Index | Unique Features |
---|---|---|
tert-Butyl (1-aminopentan-3-yl)carbamate | 0.93 | Different alkyl chain length affecting solubility |
tert-Butyl (4-aminobutyl)carbamate | 0.88 | Variation in amino group position |
tert-Butyl (4-methylpiperidin-4-yl)carbamate | 0.91 | Incorporation of a piperidine ring |
This table illustrates how slight variations in structure can lead to significant differences in biological activity and therapeutic applications.
Properties
IUPAC Name |
tert-butyl N-(3-aminopropyl)carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-8(2,3)12-7(11)10-6-4-5-9;/h4-6,9H2,1-3H3,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXOJNUZYOFBMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621153 |
Source
|
Record name | tert-Butyl (3-aminopropyl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127346-48-9 |
Source
|
Record name | tert-Butyl (3-aminopropyl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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